molecular formula C17H14N2O5 B2363376 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide CAS No. 339105-79-2

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide

Cat. No.: B2363376
CAS No.: 339105-79-2
M. Wt: 326.308
InChI Key: YJRMIPJFXBEWIM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phthalimide moiety linked to an acetamide group, which is further substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method involves the reaction of phthalic anhydride with 2-methoxyaniline to form the intermediate phthalimide, which is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimide oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to similar compounds .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-14-9-5-4-8-13(14)18-15(20)10-24-19-16(21)11-6-2-3-7-12(11)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMIPJFXBEWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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